molecular formula C10H7ClF6N2O B2488390 N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide CAS No. 2059280-20-3

N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide

Cat. No.: B2488390
CAS No.: 2059280-20-3
M. Wt: 320.62
InChI Key: QYNVSXPGUGFMQI-UHFFFAOYSA-N
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Description

N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide is a compound that features a trifluoromethyl group and a pyridine ring

Biochemical Analysis

Biochemical Properties

It has been suggested that the compound may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is believed that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is believed that the compound may exhibit stability and degradation over time, with potential long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide may vary with different dosages in animal models. Studies may reveal threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

It is believed that the compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is believed that the compound may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is believed that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide typically involves multiple steps. One common route starts with the condensation of 2,3-dichloro-5-(trifluoromethyl)pyridine with ethyl-2-cyanoacetate, followed by decarboxylation, reduction, and deprotection reactions to yield the key intermediate 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine hydrochloride. This intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride to form the target compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to improve yield and efficiency. For example, the reduction reaction may use nickel chloride and sodium borohydride, while the deprotection reaction might employ hydrogen chloride in ethyl acetate solution. The amidation reaction can be carried out in dichloromethane with triethylamine as a proton scavenger at temperatures between 10-15°C .

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile
  • N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-1-phenoxyformohydrazide
  • 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)urea

Uniqueness

N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide is unique due to its specific combination of a trifluoromethyl group and a pyridine ring, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF6N2O/c11-6-3-5(9(12,13)14)4-19-7(6)1-2-18-8(20)10(15,16)17/h3-4H,1-2H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNVSXPGUGFMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CCNC(=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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